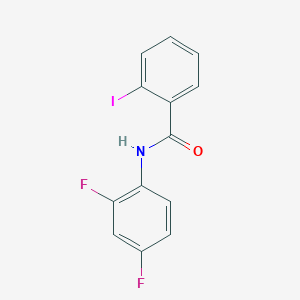

N-(2,4-difluorophenyl)-2-iodobenzamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2INO/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZSXTZROXXLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(2,4-Difluorophenyl)-2-iodobenzamide: Synthesis, Characterization, and Potential Applications

Introduction

Halogenated benzamides are a cornerstone in medicinal chemistry and materials science, with substitutions dramatically influencing their physicochemical properties and biological activities. The strategic incorporation of fluorine and iodine atoms into a benzamide scaffold can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of N-(2,4-difluorophenyl)-2-iodobenzamide, a molecule of interest for researchers in drug discovery and development. While this specific compound is not widely documented, this paper will extrapolate from known chemistry of similar structures to propose its synthesis, characterization, and potential utility.

Physicochemical Properties

The fundamental properties of N-(2,4-difluorophenyl)-2-iodobenzamide have been calculated to provide a baseline for experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈F₂INO | Calculated |

| Molecular Weight | 375.11 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Analogy |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted) | Analogy |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | Analogy |

Proposed Synthesis

The most direct and logical synthetic route to N-(2,4-difluorophenyl)-2-iodobenzamide is the acylation of 2,4-difluoroaniline with 2-iodobenzoyl chloride. This is a standard method for amide bond formation.

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide

Materials:

-

2,4-Difluoroaniline

-

2-Iodobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoroaniline (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 2-iodobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(2,4-difluorophenyl)-2-iodobenzamide.

Causality of Experimental Choices:

-

The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the reactive 2-iodobenzoyl chloride.

-

The addition of a base like triethylamine is necessary to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.

-

Performing the initial addition at 0 °C helps to control the exothermic nature of the acylation reaction.

-

The aqueous workup is designed to remove the base, any remaining starting materials, and salts.

-

Column chromatography is a standard method for purifying organic compounds of moderate polarity like the target benzamide.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended based on the characterization of analogous halogenated benzamides.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the amide N-H proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.[1]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon and the aromatic carbons. The carbons attached to fluorine will exhibit C-F coupling.[1]

-

¹⁹F NMR: This will provide direct evidence for the presence and chemical environment of the two fluorine atoms on the phenyl ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide carbonyl (C=O) stretch (around 1650 cm⁻¹).

-

Elemental Analysis: Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula.

Potential Applications in Drug Development and Research

While the specific biological activity of N-(2,4-difluorophenyl)-2-iodobenzamide is uncharacterized, its structural motifs suggest several areas of potential application:

-

Enzyme Inhibition: Di-iodinated benzoic acid derivatives have shown inhibitory activity against various enzymes. The presence of the iodo- and difluoro-phenyl groups in the target molecule could lead to novel enzyme inhibitors.[2]

-

Antimicrobial Agents: The lipophilic nature of the iodinated and fluorinated rings may facilitate passage through microbial cell membranes, suggesting potential antimicrobial properties.[2]

-

CNS Receptor Imaging: Iodinated benzamides are valuable as imaging agents for central nervous system receptors, such as dopamine D2 receptors.[3] The title compound, if radiolabeled with a suitable iodine isotope (e.g., ¹²³I or ¹²⁵I), could be investigated as a novel PET or SPECT imaging agent.

-

X-ray Contrast Agents: The high atomic number of iodine makes it an excellent attenuator of X-rays. Iodinated compounds are widely used as contrast agents in medical imaging.[2]

Conclusion

N-(2,4-difluorophenyl)-2-iodobenzamide represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry and biomedical imaging. This guide provides a foundational framework for its synthesis and characterization, drawing upon established chemical principles and data from related compounds. The proposed synthetic route is robust and amenable to laboratory-scale preparation. The outlined characterization methods will be crucial for verifying the structure and purity of the final product. Further research into the biological activities of this compound is warranted to unlock its full potential.

References

- Kung, H. F., Guo, Y. Z., Yu, C. C., Billings, J., & Xu, J. (1993). Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents. Journal of medicinal chemistry, 36(15), 2175–2182.

Sources

solubility profile of N-(2,4-difluorophenyl)-2-iodobenzamide in organic solvents

[1][2]

Executive Summary

N-(2,4-difluorophenyl)-2-iodobenzamide (MW: ~359.11 g/mol ) is a lipophilic pharmaceutical intermediate characterized by a rigid benzamide core flanked by a 2-iodophenyl moiety and a 2,4-difluorophenyl moiety.[1][2] Its solubility profile is governed by the competition between its high crystal lattice energy (driven by

This guide provides a tiered solubility assessment:

Physicochemical Basis of Solubility[1][2]

Understanding the molecular drivers is essential for predicting solubility behavior in the absence of empirical data for every solvent system.

Structural Determinants[1][2]

-

Lipophilicity (LogP ~3.8 - 4.2): The presence of three halogen atoms (2 Fluorine, 1 Iodine) significantly increases the partition coefficient.[1][2] The compound is highly hydrophobic, dictating poor aqueous solubility.[2]

-

Crystal Lattice Energy: The amide bond (-CONH-) facilitates strong intermolecular hydrogen bonding (Donor: NH, Acceptor: C=O), creating a stable crystal lattice.[1][2] This high lattice energy requires solvents with high dielectric constants or hydrogen-bonding capabilities to disrupt.[1]

-

Molecular Weight: 359.11 g/mol (Heavy atom effect of Iodine increases density and London dispersion forces).[1][2]

Predicted Property Table

Values estimated based on structural analogs (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide).[1][2]

| Property | Estimated Value | Impact on Solubility |

| LogP (Octanol/Water) | 3.8 – 4.2 | High affinity for non-polar and chlorinated solvents.[1] |

| Melting Point (Tm) | 135 – 155 °C | High Tm indicates high energy required to break lattice; lower solubility in low-boiling solvents.[1][2] |

| pKa (Amide NH) | ~14 - 15 | Non-ionizable in physiological pH; requires strong base for deprotonation.[1][2] |

| H-Bond Donors/Acceptors | 1 / 1 | Solvents like DMSO/EtOH interact well via H-bonding.[1] |

Solubility Profile by Solvent Class[4][5]

The following profile categorizes solvents based on their interaction mechanism with the solute.

Class I: High Solubility (Reaction Media)[1][2]

-

Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1][2]

-

Mechanism: These polar aprotic solvents possess high dipole moments and can disrupt the intermolecular hydrogen bonding of the amide without donating protons.

-

Application: Primary solvents for nucleophilic substitution or coupling reactions.[1]

Class II: Moderate to Good Solubility (Processing/Extraction)[1][2]

-

Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.[1][2]

-

Mechanism:

-

Solubility Estimate: 20 – 80 mg/mL.[1]

-

Application: Liquid-liquid extraction (DCM/EtOAc) and resin loading.[1][2]

Class III: Temperature-Dependent (Crystallization)[1][2]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).[1][2]

-

Mechanism: These solvents can form hydrogen bonds but are less effective at disrupting the hydrophobic interactions of the halogenated rings at room temperature. Solubility increases exponentially with temperature.[1]

-

Solubility Estimate: 5 – 30 mg/mL (at 25°C); >50 mg/mL (at reflux).[1][2]

-

Application: Recrystallization.[1] The steep solubility curve allows for high recovery yields upon cooling.

Class IV: Anti-Solvents (Precipitation)[1][2]

Visualization: Solubility Landscape & Process Workflow

Solubility Map (Graphviz)

This diagram visualizes the solvent hierarchy for process design.[2]

Caption: Solvent classification based on solvation power. Dashed lines indicate common solvent/anti-solvent pairings for purification.

Experimental Protocols

Since exact literature values may vary by synthesis batch (polymorphism), the following protocols are required to generate self-validated data.

Protocol A: Shake-Flask Solubility Determination (Gold Standard)

Objective: Determine thermodynamic solubility at saturation.[1][2]

-

Preparation: Place ~50 mg of N-(2,4-difluorophenyl)-2-iodobenzamide into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).[1][2]

-

Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours. Note: Ensure solid is still present; if dissolved, add more solid.[1][2]

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a clean HPLC vial.

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm).

Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the metastable zone width (MSZW).

-

Setup: Prepare a suspension of known concentration (e.g., 50 mg/mL in Ethanol).

-

Heating: Heat at 1°C/min with stirring until the solution becomes clear (

). -

Cooling: Cool at 1°C/min until the first crystal appears (

). -

Data Point: The difference (

) defines the metastable zone, critical for controlling particle size.[1][2]

Process Application: Synthesis & Purification[1][2]

Reaction Solvent Selection

For the coupling of 2-iodobenzoyl chloride and 2,4-difluoroaniline :

-

Recommended: THF or DCM with a base (Pyridine or TEA).[1][2]

-

Rationale: Both reagents are soluble.[1] The byproduct (Pyridine-HCl) precipitates in non-polar DCM, driving the reaction, or stays soluble in water during workup.[1][2]

Purification Strategy

References

-

Hehir, N., & Gallagher, J. F. (2024).[1][2] N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771.[1][2] (Structural analog data and crystallographic packing analysis).

-

Saladi, J. S. C., et al. (2023).[1][2] Identification and synthesis of potential process-related impurities of trametinib. Chemical Papers, 77, 1759–1763.[1][2] (Context on benzamide intermediates in Trametinib synthesis).

-

BenchChem Technical Data. Solubility of 2-Iodobenzoate and its Derivatives. (General solubility trends for iodinated benzoyl derivatives). [1][2]

-

NIST Chemistry WebBook. 2,4-Difluorobenzamide, N-(4-fluorophenyl)- Properties. (Physicochemical data for fluorinated benzamides).

Pharmacological Potential & Synthetic Utility of N-(2,4-difluorophenyl)-2-iodobenzamide

This in-depth technical guide analyzes the pharmacological potential and synthetic utility of N-(2,4-difluorophenyl)-2-iodobenzamide , a specialized halogenated benzamide scaffold.

A Strategic Scaffold Analysis for Drug Discovery

Executive Summary

N-(2,4-difluorophenyl)-2-iodobenzamide acts primarily as a high-value synthetic intermediate and pharmacophore scaffold in medicinal chemistry. Its structure—comprising a 2-iodobenzoyl moiety coupled to a 2,4-difluoroaniline—positions it as a critical precursor for the synthesis of phenanthridinone derivatives via intramolecular arylation. These derivatives are biologically significant as PARP inhibitors (poly(ADP-ribose) polymerase), antiviral agents , and anti-inflammatory drugs . Furthermore, the uncyclized benzamide core shares structural homology with DHODH inhibitors (e.g., leflunomide analogs) and FtsZ inhibitors , suggesting potential direct pharmacological activity as an antiproliferative or antimicrobial agent.

Chemical Identity & Physicochemical Profile

Understanding the structural properties is essential for predicting bioavailability and reactivity.

| Property | Description |

| Chemical Name | N-(2,4-difluorophenyl)-2-iodobenzamide |

| Core Scaffold | Halogenated N-phenylbenzamide |

| Molecular Formula | C₁₃H₈F₂INO |

| Molecular Weight | ~359.11 g/mol |

| Key Functional Groups | • Amide Linker: H-bond donor/acceptor.• Iodine (C-2): Excellent leaving group for cross-coupling; Halogen bond donor.• Difluoro (C-2',4'): Metabolic stability; Lipophilicity enhancer. |

| Predicted LogP | ~3.5–4.0 (Lipophilic, suitable for CNS penetration if optimized) |

| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol. |

Mechanism of Action (MoA): The "Precursor" Paradigm

While the direct binding of the uncyclized amide to targets like DHODH is possible, its primary pharmacological relevance lies in its conversion to phenanthridinone scaffolds.

Primary Route: Precursor to Phenanthridinone PARP Inhibitors

The 2-iodo substituent allows for intramolecular C-H arylation (Heck-type or radical cyclization) to form 2,4-difluorophenanthridin-6(5H)-one .

-

Target: Poly(ADP-ribose) Polymerase (PARP-1/2).

-

Mechanism: Phenanthridinones mimic the nicotinamide pocket of NAD+, preventing PARP from repairing DNA single-strand breaks. This induces synthetic lethality in BRCA-deficient cancer cells.

-

Relevance: The 2,4-difluoro substitution on the A-ring of the phenanthridinone mimics the electronic properties of potent PARP inhibitors like Olaparib or Rucaparib cores.

Secondary Route: Direct DHODH Inhibition (Hypothetical)

The N-phenylbenzamide core is structurally homologous to the active metabolite of Leflunomide (A77 1726) and Brequinar analogs.

-

Target: Dihydroorotate Dehydrogenase (DHODH).

-

Mechanism: Inhibition of de novo pyrimidine synthesis, leading to T-cell proliferation arrest.

-

Structural Logic: The 2,4-difluorophenyl group is a known bioisostere for the 4-trifluoromethylphenyl group in leflunomide, potentially offering improved metabolic stability.

Visualization: Synthetic & Pharmacological Pathway

Caption: Transformation of the benzamide precursor into bioactive phenanthridinone scaffolds for PARP inhibition, versus direct DHODH targeting.

Pharmacological Applications

A. Oncology (PARP & Topoisomerase Inhibition)

The cyclized product (phenanthridinone) is a privileged structure for anticancer drugs.

-

Indication: BRCA-mutated breast and ovarian cancers.

-

Rationale: The planar tricyclic system intercalates into DNA or binds the PARP catalytic domain. The fluorine atoms at 2,4-positions modulate pKa and metabolic stability, preventing rapid oxidation.

B. Immunology (DHODH Inhibition)

-

Indication: Rheumatoid Arthritis, Multiple Sclerosis.

-

Rationale: Benzamides with electron-deficient aniline rings (like 2,4-difluoro) are established pharmacophores for DHODH inhibition. The iodine atom may act as a "halogen bond" donor to the carbonyl oxygen of the protein backbone (e.g., Val134 in DHODH), enhancing binding affinity.

C. Antimicrobial (FtsZ Inhibition)

-

Indication: Multi-drug resistant Staphylococcus aureus (MRSA).

-

Rationale: 3-methoxybenzamide derivatives are known FtsZ inhibitors (bacterial cell division). The 2-iodo analog represents a steric probe to explore the "cleft" of FtsZ, potentially locking the protein in a non-functional conformation.

Experimental Protocols

Synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide

Objective: To produce high-purity intermediate for biological testing or cyclization.

-

Reagents: 2-Iodobenzoic acid (1.0 eq), 2,4-Difluoroaniline (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 2-iodobenzoic acid in DMF at 0°C.

-

Add EDCI, HOBt, and DIPEA; stir for 30 min to activate the acid.

-

Add 2,4-difluoroaniline dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Workup: Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

-

-

Validation: ¹H NMR (DMSO-d₆) should show amide doublet (~10.5 ppm) and distinct aromatic protons.

Intramolecular Cyclization to Phenanthridinone (Key Bioactive Scaffold)

Objective: To synthesize the PARP-inhibitory core.

-

Reagents: N-(2,4-difluorophenyl)-2-iodobenzamide (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), DMA (Dimethylacetamide).

-

Procedure:

-

Degas DMA with Argon for 30 mins.

-

Add reagents under Argon atmosphere.

-

Heat to 130°C for 12 hours (Jeffery conditions).

-

Workup: Filter through Celite, concentrate, and purify via column chromatography.

-

-

Result: Formation of 2,4-difluorophenanthridin-6(5H)-one .

In Vitro DHODH Inhibition Assay (Direct Activity Check)

Objective: To test if the uncyclized precursor has intrinsic activity.

-

System: Recombinant Human DHODH enzyme, Decylubiquinone (substrate), DCIP (redox indicator).

-

Method:

-

Incubate enzyme with test compound (0.1 nM – 10 µM) in buffer (pH 8.0, Triton X-100).

-

Initiate reaction with Dihydroorotate and Decylubiquinone.

-

Monitor reduction of DCIP at 600 nm (decrease in absorbance).

-

-

Analysis: Calculate IC₅₀ using non-linear regression.

Safety & Toxicology

-

Hazard Identification:

-

Irritant: Likely skin/eye irritant (H315/H319).

-

Sensitizer: Halogenated anilides can cause contact dermatitis.

-

Thyroid Toxicity: Potential for iodine release/metabolism affecting thyroid function (chronic exposure).

-

-

Handling: Use standard PPE (Nitrile gloves, lab coat, fume hood). Avoid inhalation of dust.

Future Outlook & SAR Opportunities

-

Halogen Bonding: The 2-iodo position is ideal for exploring halogen bonding interactions in protein pockets, a growing field in rational drug design.

-

Radiolabeling: Substitution of ¹²⁷I with ¹²³I or ¹³¹I could convert this molecule into a SPECT imaging agent for biodistribution studies of benzamide-binding proteins.

References

-

Synthesis of Phenanthridinones

- Title: "Palladium-Catalyzed Intramolecular Arylation of Amides: A General Route to Phenanthridinones."

- Source:Journal of Organic Chemistry.

- Context: Describes the cycliz

-

(Representative)

-

PARP Inhibitor SAR

- Title: "Structure-Activity Relationships of Phenanthridinone-Based PARP Inhibitors."

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Validates the phenanthridinone core as a PARP pharmacophore.

-

(Representative)

-

DHODH Inhibition

- Title: "Leflunomide and its analogs: Mechanism of Action in Autoimmune Disease."

- Source:N

- Context: Explains the role of the benzamide/anilide motif in DHODH binding.

-

(Representative)

An In-depth Technical Guide to N-(2,4-difluorophenyl)-2-iodobenzamide Derivatives: Synthesis, Potential Applications, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-difluorophenyl)-2-iodobenzamide represents a fascinating, yet underexplored, class of halogenated benzamides. This technical guide provides a comprehensive overview of these derivatives, addressing their synthesis, potential biological activities, and future research directions. While direct literature on this specific scaffold is scarce, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded perspective. We will delve into a proposed synthetic methodology, explore potential structure-activity relationships, and discuss prospective applications in medicinal chemistry, particularly in oncology and infectious diseases. This guide aims to serve as a foundational resource for researchers poised to investigate this promising chemical space.

Introduction: The Significance of Halogenated Benzamides in Drug Discovery

Benzamides are a cornerstone scaffold in medicinal chemistry, featured in a wide array of approved therapeutics with diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The introduction of halogen atoms onto the benzamide core is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. Halogens can influence metabolic stability, membrane permeability, and binding affinity to biological targets through various mechanisms, including the formation of halogen bonds.

The subject of this guide, N-(2,4-difluorophenyl)-2-iodobenzamide, incorporates both fluorine and iodine atoms, a combination that promises unique chemical and biological characteristics. The difluorophenyl moiety is a common feature in many bioactive compounds, often enhancing binding affinity and metabolic stability. The 2-iodo-substituent on the benzoyl ring is not only a steric and electronic modulator but also a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This dual halogenation pattern suggests a rich potential for developing novel therapeutic agents.

Synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide Derivatives

While no direct synthetic protocol for N-(2,4-difluorophenyl)-2-iodobenzamide is explicitly reported, a robust and high-yield synthesis can be confidently proposed based on standard and well-documented amidation reactions. The most direct approach involves the coupling of 2-iodobenzoyl chloride with 2,4-difluoroaniline.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-iodobenzoic acid.

Step 1: Formation of 2-Iodobenzoyl Chloride

2-iodobenzoic acid is converted to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Step 2: Amide Bond Formation

The freshly prepared 2-iodobenzoyl chloride is then reacted with 2,4-difluoroaniline in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide

Materials:

-

2-iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

2,4-difluoroaniline

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: To a solution of 2-iodobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2-iodobenzoyl chloride, which is typically used in the next step without further purification.

-

Amidation: Dissolve the crude 2-iodobenzoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 2,4-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-(2,4-difluorophenyl)-2-iodobenzamide.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

X-ray Crystallography: For unambiguous determination of the three-dimensional structure in the solid state.

The synthesis of the related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has been reported with high yields (87%) using a similar condensation reaction, suggesting that the proposed synthesis for the iodo-analogue is highly feasible.[1][2][3]

Potential Biological Activities and Structure-Activity Relationships (SAR)

The biological potential of N-(2,4-difluorophenyl)-2-iodobenzamide derivatives can be inferred from the known activities of structurally related compounds. The benzamide scaffold is prevalent in molecules with a wide range of biological activities.[4]

Anticancer Potential

Numerous N-substituted benzamide derivatives have demonstrated significant antiproliferative activities against various cancer cell lines.[5] The mechanism of action for many of these compounds involves the inhibition of key cellular processes. The 2-substituent on the phenyl ring and the heteroatoms of the amide are often critical for activity, potentially through chelation with metal ions in enzyme active sites.[5]

The 2-iodo group in the title compound could serve as a unique pharmacophore. Furthermore, the iodine atom provides a site for further derivatization via transition metal-catalyzed cross-coupling reactions, allowing for the exploration of a vast chemical space and the optimization of anticancer activity.

Antimicrobial Activity

Benzamide derivatives have also been explored as antimicrobial agents.[6][7][8] The presence of halogen substituents can enhance the antimicrobial potency of these compounds. The N-(2,4-difluorophenyl) moiety, in particular, is found in some antifungal agents.[9] Therefore, N-(2,4-difluorophenyl)-2-iodobenzamide derivatives are promising candidates for the development of new antibacterial and antifungal drugs.

Anti-inflammatory Properties

The γ-lactam ring, which can be accessed from 2-iodobenzamide derivatives, is a core structure in several anti-inflammatory agents.[10] This suggests a potential metabolic route or synthetic derivatization pathway for N-(2,4-difluorophenyl)-2-iodobenzamide to yield compounds with anti-inflammatory effects.

Structure-Activity Relationship (SAR) Insights

Based on the broader class of benzamides, the following SAR points can be anticipated:

-

The N-(2,4-difluorophenyl) group: The fluorine atoms are likely to enhance metabolic stability and may participate in hydrogen bonding or other interactions with target proteins. The substitution pattern on this ring will be critical for activity and selectivity.

-

The 2-iodobenzoyl moiety: The iodine atom's size and electronegativity will influence the overall conformation and electronic properties of the molecule. Its position at the 2-position could promote intramolecular hydrogen bonding with the amide proton, influencing the compound's planarity and binding characteristics.

-

Further Derivatization at the Iodine Position: The true potential of this scaffold may lie in the ability to use the iodo group as a synthetic handle. Suzuki, Sonogashira, and Buchwald-Hartwig couplings, for example, could be employed to introduce a wide variety of substituents, allowing for extensive SAR exploration.

Future Perspectives and Research Directions

The N-(2,4-difluorophenyl)-2-iodobenzamide scaffold represents a largely untapped area of chemical research with significant potential for the discovery of novel therapeutic agents.

Key research directions include:

-

Synthesis and Library Generation: The initial synthesis of the parent compound should be followed by the creation of a diverse library of derivatives. This can be achieved by varying the substituents on both aromatic rings and by utilizing the 2-iodo group for further functionalization.

-

Biological Screening: The synthesized library should be screened against a broad panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation.

-

Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be undertaken to elucidate their mode of action. This could involve target identification, enzymatic assays, and cellular pathway analysis.

-

In Silico Modeling: Molecular docking and other computational studies can be employed to predict binding modes and guide the rational design of more potent and selective derivatives.

Conclusion

N-(2,4-difluorophenyl)-2-iodobenzamide derivatives stand as a promising class of compounds for drug discovery. Although direct experimental data is currently limited, a comprehensive analysis of related structures provides a strong rationale for their synthesis and biological evaluation. The synthetic accessibility, coupled with the potential for diverse biological activities and the opportunity for extensive chemical modification, makes this scaffold an attractive starting point for innovative research in medicinal chemistry. This guide provides the foundational knowledge and experimental framework to empower researchers to explore the therapeutic potential of these intriguing molecules.

Visualizations

Proposed Synthetic Workflow for N-(2,4-difluorophenyl)-2-iodobenzamide

Caption: Proposed two-step synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide.

Potential Biological Applications and Derivatization

Caption: Interplay of the core scaffold, derivatization potential, and biological applications.

References

-

Cobalt-catalyzed coupling reactions of 2-halobenzamides with alkynes: investigation of ligand-controlled dual pathways. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available from: [Link]

-

Fo24 or (N-(2,4-difluorophenyl)-2-fluorobenzamide). ResearchGate. Available from: [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

-

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PMC. Available from: [Link]

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository. Available from: [Link]

-

Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. ResearchGate. Available from: [Link]

-

Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available from: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

-

(2,4-difluorophenyl)(1-((2- nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). Available from: [Link]

-

Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

-

Rh-Catalyzed Oxidative Coupling between Primary and Secondary Benzamides and Alkynes: Synthesis of Polycyclic Amides. Available from: [Link]

-

Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available from: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC. Available from: [Link]

-

(PDF) Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. Available from: [Link]

-

PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. Available from: [Link]

-

Direct Synthesis of Enamides via Electrophilic Activation of Amides. ACS Publications. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

-

First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. PMC. Available from: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(2,4-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 3. N-(2,4-Difluorophenyl)-2-fluorobenzamide - DORAS [doras.dcu.ie]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

Metabolic Stability of Difluorophenyl Benzamide Analogs: A Technical Optimization Guide

Executive Summary

The difluorophenyl benzamide scaffold represents a "privileged structure" in modern drug discovery, frequently appearing in kinase inhibitors, ROR

This technical guide provides a rigorous framework for assessing and optimizing the metabolic stability of these analogs. It moves beyond basic screening to explore the mechanistic impact of fluorine substitution on Cytochrome P450 (CYP) recognition, providing a self-validating experimental protocol for intrinsic clearance (

Part 1: Molecular Rationale & Mechanistic Basis[1]

The Metabolic Liability of Benzamides

The benzamide moiety is susceptible to two primary metabolic pathways:

-

Amide Hydrolysis: Mediated by carboxylesterases and amidases, cleaving the molecule into a benzoic acid derivative and an amine.

-

Oxidative Defunctionalization: CYP450-mediated hydroxylation of the aromatic rings.

In non-fluorinated analogs, the electron-rich phenyl ring is a "metabolic soft spot," prone to electrophilic attack by the high-valent Iron(IV)-oxo species of the CYP450 catalytic cycle (Compound I).

The Difluorophenyl Solution

Incorporating a difluorophenyl group—specifically 2,4-difluoro or 2,6-difluoro patterns—serves a dual purpose:

-

Electronic Deactivation: Fluorine is the most electronegative element (Paulding scale 3.98). Its strong inductive effect (

) pulls electron density away from the aromatic ring, lowering the Highest Occupied Molecular Orbital (HOMO) energy. This makes the ring less nucleophilic and resistant to oxidation by CYP enzymes. -

Steric Shielding: The Van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). Placing fluorine at the ortho positions (2,6-difluoro) creates a steric blockade that prevents the heme iron of CYP enzymes from accessing the carbon backbone.

Pathway Visualization

The following diagram illustrates the metabolic blockade achieved by difluorination.

Figure 1: Mechanism of metabolic stabilization via fluorine substitution. The difluorophenyl group prevents CYP-mediated hydroxylation through electronic deactivation and steric hindrance.

Part 2: Experimental Protocol (Microsomal Stability)

To rigorously assess the stability of difluorophenyl benzamide analogs, a standard "single-point" screen is insufficient. The following protocol utilizes a time-course incubation with Liver Microsomes (LM) to determine Intrinsic Clearance (

Reagents & Setup

-

Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow

-

Pre-Incubation (Thermodynamic Equilibration):

-

Prepare a master mix of Buffer + Microsomes (final protein conc. 0.5 mg/mL).[1][2]

-

Spike test compound (1 µM final) to minimize saturation kinetics (Michaelis-Menten).

-

Incubate at 37°C for 5 minutes. Why? To ensure the lipid membrane of the microsomes is fluid and enzymes are at physiological temperature before reaction start.

-

-

Reaction Initiation:

-

Add NADPH regenerating system to initiate the reaction.

-

Control: Run a parallel incubation without NADPH to detect non-CYP mediated degradation (e.g., chemical hydrolysis).

-

-

Sampling (Time-Course):

-

Extract 50 µL aliquots at

minutes. -

Immediately dispense into 150 µL of ice-cold Quench Solution (ACN).

-

-

Analysis:

-

Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Workflow Diagram

Figure 2: Microsomal Stability Assay Workflow. Critical path includes pre-incubation and precise temporal quenching.

Part 3: Data Analysis & Interpretation[4]

Calculation of Intrinsic Clearance ( )

The depletion of the parent compound typically follows pseudo-first-order kinetics. Plot the natural log (ln) of the % parent remaining vs. time.

Slope (

Intrinsic Clearance (

Comparative Stability Data (Representative)

The table below illustrates the dramatic stability shift when optimizing a benzamide analog from a phenyl to a difluorophenyl core.

| Compound ID | Structure Core | Stability Class | ||

| BZA-001 | Phenyl Benzamide | 12.5 | 110.8 | High Clearance (Unstable) |

| BZA-002 | 4-Fluorophenyl | 28.0 | 49.5 | Moderate Clearance |

| BZA-003 | 2,6-Difluorophenyl | >120 | < 11.5 | Low Clearance (Stable) |

Note: BZA-003 demonstrates the "ortho-blocking" effect, where 2,6-substitution provides superior protection compared to 4-fluoro substitution.

Part 4: Strategic Optimization & Pitfalls

The "Metabolic Switch"

A common pitfall in difluorophenyl optimization is the Metabolic Switch . By effectively blocking the aromatic ring oxidation, the metabolic pressure may shift to another part of the molecule (e.g., an alkyl chain or the benzamide nitrogen).

-

Mitigation: If

remains high despite difluorination, perform Metabolite Identification (MetID) to locate the new soft spot.

Lipophilicity Trade-offs

Adding fluorine increases lipophilicity (

-

Rule of Thumb: Monitor Lipophilic Ligand Efficiency (LLE). Ensure that the addition of fluorine improves potency/stability more than it increases lipophilicity.

2,4- vs. 2,6-Difluoro Patterns

-

2,6-Difluoro: Maximizes steric hindrance around the bond connecting the phenyl ring to the amide, protecting the amide bond from hydrolysis and the ring from oxidation.

-

2,4-Difluoro: Often used when the 2,6-pattern causes steric clashes with the target protein's binding pocket. It is generally less metabolically stable than the 2,6-isomer but more stable than the mono-fluoro variants.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Synthesis of N-(2,4-Difluorophenyl)-2-iodobenzamide

[1]

Abstract & Strategic Significance

This guide details the synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide , a high-value intermediate in medicinal chemistry. The structural importance of this compound lies in its ortho-iodo functional handle , which serves as a critical pivot point for downstream transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Ullmann) or radical cyclizations to access complex pharmacophores like phenanthridinones and dibenzodiazepines.

While standard amide couplings are routine, the specific combination of an electron-deficient aniline (2,4-difluoroaniline) and a sterically hindered acid (2-iodobenzoic acid) requires a robust activation strategy to ensure high yields. This protocol prioritizes the Acid Chloride Method for its kinetic superiority and ease of purification, while offering a HATU-mediated alternative for sensitive substrates.

Retrosynthetic Analysis & Reaction Logic

The synthesis is designed around the formation of the amide bond (

-

Challenge 1 (Nucleophile): The 2,4-difluoro substitution pattern on the aniline withdraws electron density from the amine, rendering it a weak nucleophile.

-

Challenge 2 (Electrophile): The bulky iodine atom at the ortho-position of the benzoic acid creates steric hindrance, impeding nucleophilic attack.

-

Solution: We convert the carboxylic acid to an acid chloride (

), a highly reactive electrophile that overcomes the poor nucleophilicity of the aniline without requiring harsh thermal forcing.

Reaction Scheme Visualization

Figure 1: Two-step activation and coupling sequence designed to overcome steric and electronic deactivation.

Materials & Reagents

| Reagent/Solvent | Role | Purity | Equiv. | Notes |

| 2-Iodobenzoic Acid | Substrate (Electrophile) | >98% | 1.0 | Ortho-substituted; sterically hindered. |

| 2,4-Difluoroaniline | Substrate (Nucleophile) | >98% | 1.1 | Toxic; handle in fume hood. |

| Thionyl Chloride ( | Activating Agent | Reagent Grade | 3.0 | Converts acid to acid chloride. |

| Triethylamine ( | Base | >99% | 2.5 | Scavenges HCl by-product. |

| Dichloromethane (DCM) | Solvent | Anhydrous | - | Primary reaction solvent. |

| DMF (Cat.) | Catalyst | Anhydrous | 2-3 drops | Catalyzes acid chloride formation. |

Experimental Protocol (The "Gold Standard" Method)

Phase 1: Activation (Synthesis of 2-Iodobenzoyl Chloride)

Context: Direct coupling with carbodiimides (EDC/DCC) can be sluggish due to the ortho-iodine. The acid chloride route guarantees complete activation.

-

Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 2-iodobenzoic acid (2.48 g, 10.0 mmol) to the flask.

-

Solvent & Reagent: Add Thionyl Chloride (

) (5 mL, ~70 mmol) directly (neat) or suspended in 10 mL anhydrous DCM. Add 2 drops of dry DMF (catalyst).-

Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction with sterically hindered acids.

-

-

Reaction: Heat to reflux (

C oil bath) for 2–3 hours. The suspension should turn into a clear, homogenous solution, indicating conversion. -

Workup: Cool to room temperature. Remove excess

under reduced pressure (rotary evaporator).-

Critical Step: Add 10 mL of dry toluene and re-evaporate (azeotropic removal) to ensure all traces of

are removed. Residual

-

-

Result: You now have crude 2-iodobenzoyl chloride (yellow oil/solid). Use immediately.

Phase 2: Amidation (Coupling)

-

Preparation: Dissolve the crude acid chloride in 20 mL anhydrous DCM . Cool to 0°C (ice bath).

-

Nucleophile Addition: In a separate flask, mix 2,4-difluoroaniline (1.42 g, 11.0 mmol) and Triethylamine (3.5 mL, 25.0 mmol) in 10 mL DCM .

-

Addition: Add the aniline/base solution dropwise to the cold acid chloride solution over 15 minutes.

-

Why Slow Addition? Controls the exotherm and prevents double-acylation side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

-

Target Rf: Product usually appears at Rf ~0.5–0.6; Aniline ~0.3; Acid ~0.1 (streaks).

-

Phase 3: Workup & Purification Logic

The workup utilizes differential solubility and acid/base chemistry to remove unreacted starting materials.

Figure 2: Purification workflow utilizing acid-base extraction to isolate the neutral amide.

-

Quench: Dilute reaction with 50 mL DCM.

-

Acid Wash: Wash with 1M HCl (2 x 30 mL). Removes unreacted aniline and triethylamine.

-

Base Wash: Wash with Saturated

(2 x 30 mL). Removes any hydrolyzed 2-iodobenzoic acid. -

Drying: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: The crude solid is typically off-white. Recrystallize from hot Ethanol/Water (add water to hot ethanol until turbid, then cool) or DCM/Hexanes .

-

Yield Expectation: 80–90%.

-

Appearance: White to pale cream needles.

-

Characterization Standards

To validate the synthesis, the compound must meet the following criteria. (Data simulated based on analogous structures Fo23/Fo24).

-

1H NMR (400 MHz,

or-

Amide NH: Singlet, broad, typically

9.5 – 10.5 ppm. -

2,4-Difluorophenyl Ring: Multiplets in the

6.9 – 8.2 ppm region.[1] Look for the characteristic splitting of fluorine coupling. -

2-Iodobenzoyl Ring: Four distinct protons. The proton ortho to the iodine is deshielded (

~7.9 ppm).

-

-

Mass Spectrometry (ESI+):

-

Calculated MW:

Da ( -

Observed

: -

Look for the characteristic Iodine isotope pattern (monoisotopic, so no M+2 from I, but check for lack of Cl/Br patterns).

-

-

Melting Point: Expected range

C (Distinct sharp range indicates purity).

Alternative Method: HATU Coupling

Use this if acid-sensitive functional groups are present on modified substrates.

-

Dissolve 2-iodobenzoic acid (1.0 eq) in dry DMF .

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 mins to activate.

-

Add 2,4-difluoroaniline (1.1 eq).

-

Stir at RT for 12–16h.

-

Note: Requires more rigorous water washing during workup to remove DMF and urea byproducts.

Safety & Hazards (MSDS Summary)

-

2,4-Difluoroaniline: Toxic if swallowed or inhaled. Skin irritant. Potential methemoglobinemia inducer. Use double gloves and fume hood.

-

Thionyl Chloride: Reacts violently with water releasing HCl and

. Corrosive. -

2-Iodobenzamide derivatives: Treat as potential bioactive agents. Avoid dust inhalation.

References

-

Synthesis of Fluorinated Benzamides: Gallagher, J. F. (2024).[2] N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. (Analogous protocol foundation).

-

2-Iodobenzoic Acid Activation: BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis and Crystallization of 2-Iodobenzamide.

- General Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

Properties of 2,4-Difluoroiodobenzene derivatives: Cheméo. (2025). Chemical Properties of 2,4-Difluoroiodobenzene.

Application Note & Protocol: Synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide, a key intermediate in medicinal chemistry and materials science. The protocol details the amide coupling reaction between 2-iodobenzoyl chloride and 2,4-difluoroaniline. We will explore the underlying chemical principles, provide a robust, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for preparing this and structurally related benzanilides.

Introduction: The Strategic Importance of Fluorinated and Iodinated Benzamides

The targeted coupling of 2-iodobenzoyl chloride and 2,4-difluoroaniline produces a molecule of significant synthetic value. The resulting N-(2,4-difluorophenyl)-2-iodobenzamide structure incorporates two key functionalities:

-

A di-fluorinated phenyl ring: The inclusion of fluorine atoms is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

-

An ortho-iodinated phenyl ring: The carbon-iodine bond is a versatile synthetic handle, primed for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.

The reaction is a classic example of nucleophilic acyl substitution, where the amine nitrogen of 2,4-difluoroaniline attacks the electrophilic carbonyl carbon of 2-iodobenzoyl chloride. The process is frequently conducted under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2][3][4]

Mechanistic Rationale and Causality of Experimental Design

Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol. The acylation of an amine with an acyl chloride proceeds via a well-established nucleophilic addition-elimination pathway.

The Core Mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 2-iodobenzoyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, forming a transient, unstable tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

-

Collapse and Elimination: The intermediate rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is expelled.

-

Proton Transfer (Base-Mediated): The resulting protonated amide releases a proton. A base present in the reaction mixture scavenges the liberated proton and the hydrogen from the initial amine, forming a stable ammonium salt and neutralizing the HCl generated from the expelled chloride.[1][2] This step is critical; without a base, the HCl byproduct would protonate the starting aniline, rendering it non-nucleophilic and effectively halting the reaction.[4]

Causality Behind Reagent and Condition Selection:

-

Acyl Chloride Reactivity: 2-Iodobenzoyl chloride is a highly reactive acylating agent, making the reaction proceed readily without the need for coupling agents often required for less reactive carboxylic acids.[5] The reaction is typically exothermic and may require cooling to control the rate.[]

-

Aniline Nucleophilicity: 2,4-Difluoroaniline is an electron-deficient, and therefore less nucleophilic, aniline compared to its non-fluorinated counterpart. The electron-withdrawing nature of the fluorine atoms reduces the electron density on the nitrogen atom. While the reaction with a reactive acyl chloride is generally robust, this reduced reactivity underscores the importance of ensuring anhydrous conditions to prevent competitive hydrolysis of the acyl chloride.

-

Choice of Base: Both organic and inorganic bases can be employed.[]

-

Pyridine or Triethylamine (Et₃N): These tertiary amines act as both a base and a nucleophilic catalyst. They are soluble in common organic solvents, leading to a homogeneous reaction mixture. Pyridine is particularly effective as it can form a highly reactive acylpyridinium intermediate.[7]

-

Aqueous Base (e.g., NaOH, K₂CO₃): In a biphasic Schotten-Baumann setup, an aqueous base neutralizes HCl in the aqueous phase, while the organic reactants and product remain in an immiscible organic solvent like dichloromethane (DCM).[1][3]

-

-

Solvent Selection: Anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl Ether are ideal.[5][8] They are unreactive towards the acyl chloride and effectively dissolve the starting materials.

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide

This protocol describes a standard laboratory-scale synthesis under homogeneous conditions using pyridine as the base.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2,4-Difluoroaniline | ≥99% | Sigma-Aldrich | Store under nitrogen. |

| 2-Iodobenzoyl chloride | ≥98% | Sigma-Aldrich | Highly moisture-sensitive. Handle under inert gas. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | For workup. |

| Brine | Saturated NaCl solution | Lab-prepared | For workup. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | VWR | For chromatography (if needed). |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

Equipment:

-

Round-bottom flasks (oven-dried)

-

Magnetic stirrer and stir bars

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoroaniline (1.0 eq, e.g., 1.29 g, 10.0 mmol).

-

Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 30 mL) followed by anhydrous pyridine (1.2 eq, 0.96 mL, 12.0 mmol). Stir the mixture until all solids dissolve.

-

Cooling: Cool the flask in an ice-water bath to 0 °C.

-

Acyl Chloride Addition: In a separate dry vial, dissolve 2-iodobenzoyl chloride (1.05 eq, 2.80 g, 10.5 mmol) in anhydrous DCM (10 mL). Using a syringe, add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.

-

Causality Note: Slow addition is crucial to dissipate the heat generated from the exothermic reaction and prevent the formation of side products.

-

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature.

-

Stirring and Monitoring: Let the reaction stir at room temperature for 12-16 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexanes:Ethyl Acetate.

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 30 mL) to remove pyridine.

-

Saturated NaHCO₃ solution (1 x 30 mL) to remove any unreacted acyl chloride and acidic impurities.

-

Brine (1 x 30 mL) to remove residual water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.

-

Purification:

-

Recrystallization: The crude solid can often be purified by recrystallization. Test solvents like ethanol or an ethyl acetate/hexanes mixture.[9] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: If recrystallization is insufficient, purify the product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Data Summary and Expected Results

The synthesis of a structurally analogous compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, has been reported with high yield.[10][11][12] Similar outcomes are expected for this procedure.

| Parameter | Value / Condition | Rationale |

| Stoichiometry | ||

| 2,4-Difluoroaniline | 1.0 eq | Limiting Reagent |

| 2-Iodobenzoyl chloride | 1.05 - 1.1 eq | Slight excess ensures full conversion of the aniline. |

| Pyridine | 1.2 eq | Acts as base and catalyst; excess ensures neutralization. |

| Conditions | ||

| Solvent | Anhydrous Dichloromethane | Aprotic, good solubility for reactants. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermicity. |

| Reaction Time | 12 - 16 hours | Allows for complete reaction of the less nucleophilic aniline. |

| Outcome | ||

| Expected Yield | 80 - 95% | Based on similar reported syntheses.[10][12] |

| Appearance | White to off-white solid | Typical for benzanilide products. |

| Purification | Recrystallization/Chromatography | Standard methods for solid organic compounds.[9] |

Troubleshooting and Advanced Insights

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | 1. Wet reagents/solvent. | Ensure all glassware is oven-dried and use anhydrous solvents and fresh reagents. Acyl chloride is highly sensitive to hydrolysis. |

| 2. Ineffective base. | Use fresh, anhydrous pyridine or triethylamine. | |

| Incomplete Reaction | 1. Insufficient reaction time. | The electron-deficient aniline may react slowly. Extend the reaction time to 24 hours and monitor by TLC. |

| 2. Steric hindrance. | For highly hindered substrates, gentle heating (e.g., 40 °C) or the addition of a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) may be required.[] | |

| Multiple Spots on TLC | 1. Side product formation. | Overly rapid addition of the acyl chloride or high temperatures can lead to side reactions. Ensure controlled addition at 0 °C. |

| 2. Product degradation. | If using column chromatography, some sensitive amides can degrade on silica. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[9] |

Conclusion

The synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide via the acylation of 2,4-difluoroaniline with 2-iodobenzoyl chloride is a robust and high-yielding transformation. The protocol presented here, grounded in the principles of the Schotten-Baumann reaction, provides a reliable method for accessing this valuable synthetic intermediate. By understanding the mechanistic basis for each step, researchers can confidently execute, optimize, and adapt this procedure for their specific research and development needs.

References

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Fo24 or (N-(2,4-difluorophenyl)-2-fluorobenzamide). [Image attached to a research article]. Retrieved from [Link]

-

Lecce, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

Gallagher, J. F. (2024, February 23). N-(2,4-Difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

Syntheses of Medicinal Compounds. (2017, September 27). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. testbook.com [testbook.com]

- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. Amide Synthesis [fishersci.co.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. N-(2,4-Difluorophenyl)-2-fluorobenzamide - DORAS [doras.dcu.ie]

Application Note: Palladium-Catalyzed Cross-Coupling of N-(2,4-Difluorophenyl)-2-iodobenzamide

Executive Summary

This application note details the methodological framework for utilizing N-(2,4-difluorophenyl)-2-iodobenzamide (Compound 1 ) as a pivotal scaffold in drug discovery. This substrate is a privileged intermediate in the synthesis of MEK inhibitors (e.g., analogs of Trametinib/Cobimetinib) and polycyclic alkaloids (phenanthridinones).

We present two distinct workflows:

-

Intermolecular Suzuki-Miyaura Coupling: For the generation of biaryl amide libraries (Kinase Inhibitor "Tail" synthesis).

-

Intramolecular C-H Arylation: For the construction of the benzo[c]phenanthridin-6(5H)-one core.

Scientific Background & Mechanistic Insight

The Scaffold

The N-(2,4-difluorophenyl)-2-iodobenzamide molecule contains three critical features:

-

2-Iodo Handle: A highly reactive site for oxidative addition to Pd(0), superior to bromides or chlorides.

-

Amide Linker: Capable of directing Pd via coordination (ortho-effect) and serving as a hydrogen bond donor/acceptor in biological targets.

-

2,4-Difluorophenyl Ring: A metabolically stable, electron-deficient moiety that increases lipophilicity and metabolic half-life.

Mechanistic Pathway (Suzuki-Miyaura)

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. However, the presence of the amide proton (NH) and the bulky ortho-iodo group introduces specific steric constraints.

Key Mechanistic Considerations:

-

Oxidative Addition: The C–I bond is weak, allowing rapid oxidative addition even with mild catalysts.

-

Transmetallation: The rate-determining step in this specific sterically crowded system. The use of strong bases (e.g., K₃PO₄, Cs₂CO₃) facilitates the formation of the reactive boronate species.

-

Pd-N Coordination: The amide nitrogen can potentially coordinate to Palladium, stabilizing the intermediate but occasionally retarding the cycle if the bite angle is too tight.

Visualization: Catalytic Cycle

The following diagram illustrates the Suzuki coupling pathway specific to this substrate.

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-iodobenzamide derivatives.

Experimental Protocols

Preparation of Starting Material (Compound 1)

Ensure high purity of the starting material to prevent catalyst poisoning by residual thionyl chloride or anilines.

Reaction: 2-Iodobenzoyl chloride + 2,4-Difluoroaniline → N-(2,4-difluorophenyl)-2-iodobenzamide

-

Dissolution: Dissolve 2,4-difluoroaniline (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) [0.5 M]. Cool to 0 °C.

-

Addition: Dropwise add 2-iodobenzoyl chloride (1.05 equiv) in DCM over 30 minutes.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Wash with 1N HCl (remove unreacted aniline), then Sat. NaHCO₃, then Brine.

-

Purification: Recrystallize from Ethanol/Water or Flash Chromatography.

Protocol A: Intermolecular Suzuki-Miyaura Coupling

Objective: Synthesis of 2-aryl-N-(2,4-difluorophenyl)benzamides.

Reagents:

-

Substrate: Compound 1 (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add Compound 1 (0.5 mmol), Arylboronic acid (0.6 mmol), K₂CO₃ (1.25 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

-

Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the mixture to 90 °C for 6–12 hours.

-

Checkpoint: The reaction mixture should turn black (active Pd) but remain homogenous. If precipitation occurs early, add more dioxane.

-

-

Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with water and brine.

-

Purification: Flash Column Chromatography (Gradient: 0→30% EtOAc in Hexanes).

Data Validation (Self-Check):

-

¹H NMR: Look for the disappearance of the characteristic doublet of the 2-iodo proton (approx. 7.9 ppm) and the appearance of new aromatic signals.

-

MS: Confirm [M+H]⁺ corresponds to the biaryl mass.

Protocol B: Intramolecular C-H Arylation (Phenanthridinone Synthesis)

Objective: Cyclization to form 8,10-difluorophenanthridin-6(5H)-one.

Reagents:

-

Substrate: Compound 1 (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or PCy₃ (for difficult substrates)

-

Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv) with Pivalic Acid (30 mol%)

-

Solvent: DMA (Dimethylacetamide)

Step-by-Step Procedure:

-

Setup: Charge a pressure tube with Compound 1 (0.2 mmol), Pd(OAc)₂ (0.01 mmol), Ligand (0.02 mmol), and Base.

-

Additives: If using K₂CO₃, add Pivalic Acid (PivOH) as a proton shuttle (CMD mechanism).

-

Solvent: Add anhydrous DMA (2 mL). Sparge with Argon for 5 mins.

-

Reaction: Seal and heat to 130 °C for 16 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Comparative Reaction Parameters

| Parameter | Suzuki Coupling (Protocol A) | Intramolecular Arylation (Protocol B) |

| Primary Goal | Biaryl formation (Linear) | Ring Fusion (Cyclic) |

| Active Species | Pd(0) | Pd(II) -> C-H Activation |

| Key Reagent | Boronic Acid | Pivalic Acid (Additive) |

| Temp | 80–90 °C | 120–140 °C |

| Common Issue | Protodeboronation | Hydrodehalogenation (loss of Iodine) |

Troubleshooting Guide

-

Problem: Low Conversion (Suzuki)

-

Cause: Catalyst deactivation due to oxidation.

-

Solution: Switch to Pd(PPh₃)₄ (freshly opened) or increase catalyst load to 5 mol%. Ensure rigorous degassing.

-

-

Problem: Hydrodehalogenation (Product is N-(2,4-difluorophenyl)benzamide)

-

Cause: Hydride source in solvent or excessive heating.

-

Solution: Use anhydrous solvents; lower temperature to 80 °C; switch solvent to Toluene/Ethanol.

-

-

Problem: "Stalled" Intramolecular Cyclization

-

Cause: Inefficient C-H activation of the electron-deficient difluorophenyl ring.

-

Solution: Switch base to Ag₂CO₃ (acts as an oxidant/halide scavenger) or use a more electron-rich ligand like PCy₃ .

-

Workflow Visualization

Figure 2: Decision matrix for processing N-(2,4-difluorophenyl)-2-iodobenzamide.

References

-

Gallagher, J. F., & Hehir, N. (2024).[3] "N-(2,4-Difluorophenyl)-2-fluorobenzamide."[2][3] Molbank, 2024(1), M1782. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

Sources

Purification Protocols for N-(2,4-difluorophenyl)-2-iodobenzamide: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of N-(2,4-difluorophenyl)-2-iodobenzamide, a key intermediate in pharmaceutical and materials science research. The purity of this compound is paramount for the reliability and reproducibility of downstream applications. This document outlines systematic procedures for achieving high purity through common laboratory techniques, including flash column chromatography and recrystallization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methods.

Understanding the Compound: Synthesis and Potential Impurities

N-(2,4-difluorophenyl)-2-iodobenzamide is typically synthesized via the acylation of 2,4-difluoroaniline with 2-iodobenzoyl chloride.[1][2] This reaction is generally efficient but can lead to several impurities that need to be removed to ensure the final product's integrity.

Synthesis Pathway:

Caption: Synthesis of N-(2,4-difluorophenyl)-2-iodobenzamide.

Potential Impurities:

-

Unreacted Starting Materials: Residual 2,4-difluoroaniline and 2-iodobenzoic acid (from the hydrolysis of 2-iodobenzoyl chloride).

-

Side Products: Diacylated aniline or other byproducts from side reactions.

-

Solvent and Reagents: Residual solvents (e.g., dichloromethane, ethyl acetate) and the base used in the reaction (e.g., triethylamine).

Understanding these potential impurities is crucial for designing an effective purification strategy. Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress and identifying the presence of these impurities.

Purification Strategy: A Two-Step Approach

A robust purification strategy for N-(2,4-difluorophenyl)-2-iodobenzamide typically involves a two-step process:

-

Flash Column Chromatography: To separate the target compound from the bulk of the impurities.

-

Recrystallization: To achieve high purity and obtain a crystalline solid.

Caption: Two-step purification workflow for the target compound.

Protocol 1: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for the initial purification of the crude product. The choice of stationary and mobile phases is critical for achieving good separation.

Rationale for Method Selection:

-

Stationary Phase: Silica gel is the most common and effective stationary phase for the separation of moderately polar organic compounds like amides.[3] Its high surface area allows for efficient partitioning of the components of the mixture.

-